![molecular formula C12H16N4O B1362163 2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine CAS No. 313518-70-6](/img/structure/B1362163.png)
2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine
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Overview
Description
Morpholine is a versatile and readily accessible synthetic building block. It is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies . Benzodiazole derivatives are of considerable interest for their diverse pharmaceutical uses and play an important role in the synthesis of fused heterocyclic systems .
Synthesis Analysis
The synthesis of similar compounds often involves Mannich reactions, which are three-component condensation reactions involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . For example, a novel Mannich base from Maleimide, Furfuraldehyde, and Morpholine was synthesized .Molecular Structure Analysis
The molecular structure of similar compounds often involves a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine . The crystal structure gives a picture of a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve oxidative polycondensation reactions using air O2 and NaOCl oxidants in an alkaline medium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various factors. For example, the compound 2-(Morpholin-4-ylmethyl)phenol has a molecular weight of 193.24 g/mol and a topological polar surface area of 32.7 Ų .Scientific Research Applications
Crystal Structure and Spectral Analysis
Research on derivatives of the compound, such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, demonstrates its structural significance in crystallography. This derivative crystallizes in the monoclinic space group and exhibits interesting conformational and hydrogen bonding interactions, crucial for understanding molecular structures (Franklin et al., 2011).
Synthesis and Chemical Reactivity
Studies have shown the synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination from 6-bromobenzo[h]quinazolinones, involving the compound's derivatives. This synthetic route is essential for the preparation of potentially biologically active compounds (Nowak et al., 2014).
Biological Screening and Anticancer Activities
The derivatives of this compound, such as 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, have shown inhibition on the proliferation of cancer cell lines. This suggests potential therapeutic applications in oncology (Lu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16/h1-2,7H,3-6,8,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQKKKWRKVVXNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241885 |
Source
|
Record name | 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine | |
CAS RN |
313518-70-6 |
Source
|
Record name | 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313518-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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